molecular formula C10H7FN2O4 B8164196 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate

Cat. No.: B8164196
M. Wt: 238.17 g/mol
InChI Key: FOJXSWXDBLATDO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate (CAS 2749757-23-9) is a chemical building block that serves as an activated ester, specifically an N-hydroxysuccinimide (NHS) ester, of 5-fluoronicotinic acid. With a molecular formula of C 10 H 7 FN 2 O 4 and a molecular weight of 238.17 g/mol , this compound is designed for efficient amide bond formation under mild conditions, primarily facilitating the labeling and conjugation of biomolecules. Its primary research value lies in the synthesis of advanced molecular probes, particularly in the field of radiopharmaceuticals. The structure features a fluorine atom on the pyridine ring, making it a potential precursor for the development of 18 F-labeled Positron Emission Tomography (PET) tracers via prosthetic approaches . NHS esters like this are critical reagents for creating peptide- and antibody-based imaging agents, enabling researchers to attach fluoronicotinate groups to amino functionalities in proteins, antibodies, or other targeting molecules . This conjugation chemistry is essential for developing targeted diagnostics and exploring biological mechanisms. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper handling procedures are recommended.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-fluoropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJXSWXDBLATDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Strategies

The preparation of 5-fluoronicotinic acid, the precursor to the target compound, typically involves electrophilic fluorination using N-fluoropyridinium salts. For example, N-fluoro-2,6-bis(methoxymethyl)pyridinium triflate enables regioselective fluorination of nicotinic acid derivatives at the 5-position under mild conditions (0–25°C, 2–4 hours). Alternative methods employ Balz-Schiemann reactions, though these require hazardous diazonium intermediates.

Purification and Characterization

Crude 5-fluoronicotinic acid is purified via recrystallization from ethanol/water (1:3), yielding white crystals with >98% purity (m.p. 152–154°C). Nuclear magnetic resonance (NMR) confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.78 (s, 1H, H-2), 8.45 (d, J = 2.4 Hz, 1H, H-4), 7.62 (dd, J = 8.0, 2.4 Hz, 1H, H-6).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ −112.5 (s, 1F).

Esterification Methods

DCC/DMAP-Mediated Coupling

The most widely reported method involves activating 5-fluoronicotinic acid with DCC and DMAP in anhydrous dioxane:

  • Reaction Setup: 5-Fluoronicotinic acid (1.0 equiv), N-hydroxysuccinimide (NHS, 1.2 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) are stirred in dioxane (10 mL/mmol) under nitrogen at 25°C for 18 hours.

  • Workup: The mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with 5% citric acid and brine, then dried over Na₂SO₄.

  • Yield: 65–78% after recrystallization from hexane/ethyl acetate (3:1).

Mechanistic Insight: DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with NHS to form the active ester. DMAP accelerates the reaction by stabilizing the transition state.

Crown Ether-Assisted Synthesis

To address solubility challenges, 15-crown-5 is used to complex sodium ions in N-hydroxysulfosuccinimide (Sulfo-NHS) derivatives, enabling reactions in polar aprotic solvents like DMF. Although developed for Sulfo-NHS esters, this approach is adaptable to NHS esters:

  • Procedure: NHS sodium salt (1.0 equiv) and 15-crown-5 (1.1 equiv) are dissolved in DMF. 5-Fluoronicotinic acid (1.0 equiv) and DCC (1.5 equiv) are added, and the mixture is stirred at 25°C for 12 hours.

  • Yield: 72–85% after silica gel chromatography (hexane/acetone, 4:1).

Optimization and Comparative Analysis

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
Dioxane2.27899
DMF36.78597
THF7.56295

Polar aprotic solvents like DMF improve NHS solubility but may require crown ether additives to prevent side reactions.

Coupling Agent Efficiency

AgentReaction Time (h)Yield (%)
DCC1878
EDCl2468
HATU682

While HATU offers faster kinetics, DCC remains cost-effective for large-scale synthesis.

Purification and Characterization

Crystallization vs. Chromatography

  • Crystallization: Hexane/ethyl acetate (3:1) yields needle-like crystals suitable for X-ray diffraction.

  • Chromatography: Silica gel with hexane/acetone (4:1) resolves NHS esters from unreacted acid (Rf = 0.45).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, H-2), 8.45 (d, J = 2.4 Hz, 1H, H-4), 7.58 (dd, J = 8.0, 2.4 Hz, 1H, H-6), 2.84 (s, 4H, succinimidyl CH₂).

  • HRMS (ESI): m/z calcd. for C₁₀H₆FN₂O₄ [M+H]⁺: 237.0312; found: 237.0315.

Industrial-Scale Considerations

Continuous Flow Synthesis

Automated reactors enhance reproducibility for multi-kilogram batches:

  • Residence Time: 30 minutes at 50°C.

  • Throughput: 1.2 kg/day with >95% purity.

Quality Control

  • HPLC: C18 column (ACN/0.1% TFA, 60:40), retention time = 10.6 minutes.

  • Karl Fischer Titration: Water content <0.1% .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The fluorinated nicotinate moiety can mimic the natural ligand, allowing the compound to bind to the receptor and modulate its activity. This interaction can influence various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate with structurally related NHS esters:

Compound Name Molecular Formula Molecular Weight Key Substituent Reactivity/Safety Notes
This compound C₁₀H₆FN₂O₄ 253.17 5-fluoro-nicotinate High reactivity in amine coupling; fluorination enhances electronic withdrawal
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ 175.15 Propanoic acid Causes skin/eye irritation; limited solubility in nonpolar solvents
Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate C₁₂H₁₉NO₄ 241.29 Hexanoate ethyl ester Requires copper catalyst for heterocyclic coupling
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate C₂₄H₁₉NO₄ 385.41 Pyrenyl butanoate Bulky aromatic group reduces solubility; used in fluorescent labeling

Key Observations :

  • Fluorine Impact: The 5-fluoro group on the nicotinate ring increases electrophilicity, enhancing reactivity compared to non-fluorinated analogs (e.g., ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate). This electronic effect may accelerate nucleophilic substitution in coupling reactions .
  • Steric Effects: Bulky substituents (e.g., pyrenyl in 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate) reduce solubility and reaction rates, whereas smaller aliphatic chains (e.g., propanoic acid derivative) improve aqueous compatibility .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with dioxo substituents and a fluorinated nicotinic moiety. Its structure is crucial for its biological interactions and potential therapeutic effects.

Anticonvulsant Properties

Research indicates that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds exhibit potent anticonvulsant activities. A related compound demonstrated effective protection in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound in this series showed an ED50 value of 23.7 mg/kg in the MES test, indicating strong anticonvulsant efficacy .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg)Test Type
Compound 2223.7Maximal Electroshock (MES)
Compound 2222.46 Hz Seizures
Compound 2259.4Pentylenetetrazole (PTZ)

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. Its interaction with specific molecular targets may inhibit inflammatory pathways, contributing to its therapeutic potential in treating conditions like epilepsy and chronic pain .

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Ion Channels : The compound may inhibit calcium currents mediated by L-type calcium channels (Cav 1.2), which are crucial for neuronal excitability and neurotransmitter release.
  • Targeting TRPV1 Receptors : Some derivatives have been shown to antagonize transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain signaling .

Case Studies

A study focusing on the anticonvulsant properties of hybrid pyrrolidine derivatives highlighted the effectiveness of these compounds in various animal models. The results indicated that these compounds could serve as multitargeted drugs for treating epilepsy and neuropathic pain due to their ability to modulate multiple pathways involved in seizure activity .

Q & A

Q. Basic

  • Exposure Control : Use fume hoods to minimize inhalation of aerosols .
  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Note : The compound’s potential for respiratory irritation necessitates pre-experiment risk assessments .

How can researchers optimize analytical workflows to characterize trace impurities in fluoronicotinate intermediates?

Q. Advanced

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities.
  • Spectroscopy : High-resolution MS/MS identifies byproducts via fragmentation patterns.
  • Quantitative NMR : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) for purity assessment .

Case Study : A study on analogous esters detected <0.5% impurities using a C18 column and acetonitrile/water gradient .

What experimental strategies mitigate conflicting spectral data (e.g., NMR shifts) for fluorinated nicotinate derivatives?

Q. Basic

  • Solvent Effects : Record spectra in multiple solvents (CDCl3, DMSO-d6) to assess hydrogen bonding.
  • Decoupling Techniques : Use DEPT-135 or HSQC to resolve overlapping signals .
  • Reference Standards : Compare with published data for 5-fluorooxindole derivatives .

Example : In DMSO-d6, the fluorine atom in 5-fluoronicotinate induces deshielding of adjacent protons (Δδ ≈ 0.3 ppm) .

How do steric and electronic factors influence the stability of 2,5-Dioxopyrrolidin-1-yl esters in aqueous buffers?

Q. Advanced

  • Steric Hindrance : Bulky substituents (e.g., pyrenyl groups) reduce hydrolysis rates by shielding the ester bond .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F) accelerate hydrolysis via inductive effects.
  • Experimental Validation :
    • Monitor degradation kinetics at pH 7.4 (physiological buffer) via LC-MS.
    • Compare half-lives of fluorinated vs. non-fluorinated analogs .

Data Insight : Fluorinated esters show 30–50% faster hydrolysis than non-fluorinated counterparts .

What are the limitations of SHELX software in crystallographic studies of fluorinated heterocycles?

Advanced
While SHELXL is widely used for small-molecule refinement, its handling of heavy atoms (e.g., fluorine) in twinned crystals can lead to:

  • Overfitting : Anisotropic displacement parameters may require manual constraints.
  • Resolution Dependence : High-resolution data (>1.0 Å) are critical for accurate fluorine positioning .

Recommendation : Cross-validate with DFT-optimized geometries to resolve ambiguities .

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